molecular formula C21H26ClNO3 B590277 (2E)-Dehydro Propafenone-d5 Hydrochloride CAS No. 1331643-41-4

(2E)-Dehydro Propafenone-d5 Hydrochloride

Cat. No.: B590277
CAS No.: 1331643-41-4
M. Wt: 380.924
InChI Key: ZEEAPJXCYWUQND-BXRITOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-Dehydro Propafenone-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H26ClNO3 and its molecular weight is 380.924. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2E)-Dehydro Propafenone-d5 Hydrochloride, a deuterium labeled variant of Propafenone, is the sodium ion channels in cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is fundamental to the generation and propagation of action potentials in the heart .

Mode of Action

This compound works by slowing the influx of sodium ions into the cardiac muscle cells . This results in a decrease in the excitability of the cells . The compound is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has additional activity as a beta-adrenergic blocker , which can cause bradycardia and bronchospasm .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion influx pathway in cardiac muscle cells . By slowing the influx of sodium ions, the compound decreases the excitability of the cells, thereby affecting the generation and propagation of action potentials .

Pharmacokinetics

Propafenone is metabolized primarily in the liver . Due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The protein binding of Propafenone is 97%, and its elimination half-life ranges from 2 to 10 hours .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the excitability of cardiac muscle cells and a potential for bradycardia and bronchospasm due to its beta-adrenergic blocking activity . This results in the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the liver function of the individual, which can vary due to factors such as age, health status, and the presence of other medications . Additionally, the compound’s efficacy can be influenced by the individual’s heart rate and the presence of other heart conditions .

Properties

IUPAC Name

(E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;/i15D2,16D2,18D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAPJXCYWUQND-BXRITOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O)NCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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